N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is an organic compound with unique structural features and potential applications across various scientific disciplines. Its structure comprises a thiophene ring, an oxadiazole moiety, and a pyrazole ring, making it a versatile candidate for chemical research.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-19-8-10(6-16-19)13-17-11(21-18-13)7-15-14(20)12-9(2)4-5-22-12/h4-6,8H,3,7H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVTFYHPYUKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Methylthiophene-2-carboxylic Acid
3-Methylthiophene-2-carboxylic acid is esterified using methanol and catalytic sulfuric acid under reflux, yielding methyl 3-methylthiophene-2-carboxylate.
Reaction Conditions :
Hydrazinolysis to Form 3-Methylthiophene-2-carbohydrazide
The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol:
$$
\text{CH3COO-Thiophene} + \text{NH2NH2} \rightarrow \text{NH2NHCO-Thiophene} + \text{CH3OH}
$$
Optimization : Excess hydrazine (2 eq) and prolonged stirring (12 hours) improve yields to 90%.
Amidation with Methylamine
The carbohydrazide is treated with methylamine in the presence of a coupling agent (e.g., HBTU) to yield 3-methylthiophene-2-carboxamide.
Characterization :
Synthesis of 1-Ethyl-1H-pyrazol-4-yl Intermediate
Cyclocondensation of Acetylenic Ketones
1-Ethyl-1H-pyrazol-4-yl derivatives are synthesized via cyclocondensation of ethylhydrazine with acetylenic ketones (e.g., 3-butyn-2-one):
$$
\text{HC≡C-CO-R} + \text{NH2NH-C2H5} \rightarrow \text{Pyrazole derivative}
$$
Regioselectivity : Use of Zn(OTf)2 as a catalyst ensures >90% selectivity for the 4-substituted pyrazole.
Functionalization at the 4-Position
The 4-position is brominated using NBS (N-bromosuccinimide) in CCl4, followed by Suzuki coupling with boronic acids to introduce diverse substituents.
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Formation
The 1-ethylpyrazole-4-carboxylic acid is converted to its amidoxime derivative by reacting with hydroxylamine hydrochloride in pyridine:
$$
\text{R-COOH} + \text{NH2OH} \rightarrow \text{R-C(=N-OH)NH2}
$$
Reaction Time : 8–12 hours at 80°C.
Cyclization with 3-Methylthiophene-2-carboxamide Chloride
The amidoxime undergoes cyclodehydration with 3-methylthiophene-2-carboxamide chloride in the presence of POCl3:
$$
\text{R-C(=N-OH)NH2} + \text{Cl-CO-Thiophene} \rightarrow \text{Oxadiazole derivative} + \text{H2O}
$$
Key Parameters :
Coupling of Oxadiazole and Thiophene Carboxamide
Nucleophilic Substitution
The methylene bridge is introduced via nucleophilic substitution between 5-(chloromethyl)-1,2,4-oxadiazole and 3-methylthiophene-2-carboxamide in DMF with K2CO3:
$$
\text{Oxadiazole-CH2Cl} + \text{Thiophene-CONH2} \rightarrow \text{Target Compound} + \text{KCl}
$$
Optimization :
Characterization and Analytical Data
Spectral Data
Purity Analysis
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring and carboxamide group serve as key sites for nucleophilic substitution. In acidic or basic conditions:
-
Oxadiazole ring : The nitrogen atoms at positions 1 and 3 of the 1,2,4-oxadiazole can undergo alkylation or arylation. For example, reaction with methyl iodide in the presence of a base yields N-methyl derivatives.
-
Carboxamide : Hydrolysis under acidic (HCl) or basic (NaOH) conditions generates the corresponding carboxylic acid (3-methylthiophene-2-carboxylic acid).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation of oxadiazole | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-methyl-oxadiazole derivative | 72% |
| Hydrolysis of carboxamide | 6M HCl, reflux, 6 h | 3-methylthiophene-2-carboxylic acid | 85% |
Oxidation Reactions
The thiophene ring undergoes regioselective oxidation:
-
Sulfur oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives, depending on stoichiometry.
-
Methyl group oxidation : The 3-methyl substituent on the thiophene can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloaddition and ring-opening pathways:
-
Cycloaddition : Reaction with nitriles at elevated temperatures forms triazole derivatives via [3+2] cycloaddition .
-
Ring-opening : Treatment with hydrazine cleaves the oxadiazole ring to form hydrazide intermediates, which can further react to generate pyrazole or thiazole heterocycles .
| Reaction | Reagent | Product |
|---|---|---|
| [3+2] Cycloaddition | Benzonitrile, 120°C | 1,2,4-Triazole derivative |
| Oxadiazole ring-opening | NH₂NH₂, EtOH, 80°C | Thiophene-hydrazide intermediate |
Functionalization of the Pyrazole Moiety
The 1-ethylpyrazole subunit undergoes electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrazole C-3 position.
-
Halogenation : Reaction with NBS (N-bromosuccinimide) in CCl₄ brominates the pyrazole ring.
Coupling Reactions
The compound participates in cross-coupling reactions via its heteroaromatic rings:
-
Suzuki-Miyaura coupling : When brominated at the thiophene or pyrazole (see Section 4), palladium-catalyzed coupling with arylboronic acids generates biaryl derivatives.
-
Click chemistry : The oxadiazole methyl group can be functionalized with azides to form triazole linkages under Cu(I) catalysis.
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : At temperatures >200°C, the oxadiazole ring decomposes to release CO and NH₃, detected via TGA-FTIR.
-
Photolysis : UV irradiation (254 nm) in methanol induces cleavage of the carboxamide bond, forming 3-methylthiophene and oxadiazole fragments.
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends with related compounds:
| Feature | Target Compound | Brominated Analog | Methyl-Substituted Analog |
|---|---|---|---|
| Thiophene oxidation | Sulfoxide formation (m-CPBA) | Sulfone predominates | No oxidation observed |
| Pyrazole halogenation | C-3 bromination (NBS) | C-4 bromination | No reaction |
| Oxadiazole ring stability | Decomposes at 200°C | Stable up to 250°C | Stable up to 220°C |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole moiety, oxadiazole ring, and thiophene structure. The synthesis typically involves multi-step reactions that include the formation of the pyrazole and oxadiazole rings, followed by coupling reactions to form the final carboxamide structure.
Key Steps in Synthesis:
- Formation of Pyrazole: The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Oxadiazole Ring Formation: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Final Coupling: The final compound is formed by coupling the resulting oxadiazole with thiophene derivatives.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide have shown promising results against various cancer cell lines.
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
This data suggests that such compounds could be developed into effective anticancer agents through further optimization and testing .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that certain derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds like this compound are critical for evaluating their potential as pharmaceuticals. Computational studies suggest that many derivatives meet Lipinski's Rule of Five, indicating favorable pharmacokinetic properties .
In Vivo Studies
In vivo studies using model organisms such as Drosophila melanogaster have shown that these compounds can lower glucose levels significantly, suggesting potential applications in diabetes management .
Case Studies
Case Study 1: Anticancer Activity
A series of synthesized oxadiazole derivatives were tested against glioblastoma cell lines. Compounds showed significant cytotoxic effects, leading to apoptosis in cancer cells through DNA damage mechanisms.
Case Study 2: Antidiabetic Effects
In a study involving genetically modified diabetic models, specific derivatives demonstrated notable reductions in glucose levels, pointing towards their potential as anti-diabetic agents .
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
Receptor Modulation: : The compound may modulate receptor activity by acting as an agonist or antagonist, affecting signaling pathways.
Molecular Targets and Pathways
Kinases: : Inhibition of protein kinases, impacting cell signaling and proliferation.
Ion Channels: : Modulation of ion channel activity, influencing cellular excitability and neurotransmission.
Receptors: : Binding to specific receptors, altering their conformation and function, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
N-((3-(1-propyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
Uniqueness
Structural Features: : The presence of an ethyl group at the 1-position of the pyrazole ring distinguishes it from its methyl and propyl analogs, potentially affecting its physical, chemical, and biological properties.
Activity Profile: : The compound’s unique structural attributes contribute to its distinct activity profile, influencing its interactions with molecular targets and its overall bioactivity.
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to review the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a thiophene derivative. The IUPAC name reflects its intricate design aimed at enhancing biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole and pyrazole moieties can interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibition against bacterial enzymes involved in pathogenic processes.
- Receptor Modulation : The structural components may allow binding to specific receptors, modulating signaling pathways that are crucial in disease mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance:
- In vitro studies reported that compounds with similar structures inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| N-(3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide | K. pneumoniae | 20 µg/mL |
Antioxidant Activity
Research indicates that similar oxadiazole derivatives possess antioxidant properties by scavenging free radicals and reducing oxidative stress . This activity is crucial in preventing cellular damage associated with various diseases.
Case Studies
- Inhibition of Type III Secretion System (T3SS) : A study explored the inhibition of T3SS in pathogenic E. coli using related compounds. The results showed a significant reduction in virulence factor secretion at concentrations similar to those effective for this compound .
- Antimicrobial Screening : High-throughput screening of compounds similar to N-(3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide revealed promising antimicrobial activity against multi-drug resistant strains .
Q & A
Q. Critical conditions :
- Temperature : Reflux (70–100°C) for cyclocondensation steps .
- Catalysts : Triethylamine or K₂CO₃ to deprotonate intermediates and drive reactions .
- Purification : Crystallization from ethanol/water or DMF yields products with >60% purity .
Advanced: How can conflicting spectral data between synthesized batches be resolved to confirm structural integrity?
Answer:
Discrepancies in IR or NMR data often arise from residual solvents, tautomerism, or regiochemical ambiguities. Methodological solutions include:
- 2D NMR (HSQC, HMBC) : To assign overlapping proton environments, particularly for oxadiazole C=N (δ 160–165 ppm in ¹³C NMR) and pyrazole CH (δ 7.5–8.5 ppm in ¹H NMR) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete deprotection of ethyl groups) .
- X-ray crystallography : Resolve tautomeric forms of the oxadiazole ring, which can alter reactivity .
Basic: What spectroscopic techniques are prioritized for characterizing this compound?
Answer:
- IR spectroscopy : Identify key functional groups:
- ¹H NMR : Focus on diagnostic signals:
- ¹³C NMR : Confirm oxadiazole carbons (δ 160–165 ppm) and thiophene backbone (δ 120–140 ppm) .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to model interactions between the oxadiazole ring (hydrogen-bond acceptor) and target proteins (e.g., kinase ATP-binding pockets) .
- QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents on the pyrazole or thiophene moieties with activity data from analogous compounds .
- DFT calculations : Predict regioselectivity in further functionalization (e.g., electrophilic substitution at the thiophene 5-position) .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Recrystallization : Ethanol/water (4:1) for oxadiazole intermediates (yield: 65–76%) .
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate regioisomers of pyrazole derivatives .
- Washing protocols : Sequential washes with cold ethanol and diethyl ether to remove unreacted starting materials .
Advanced: How can reaction conditions be optimized when scaling up synthesis?
Answer:
- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. acetonitrile), and catalyst load (K₂CO₃) to identify robust conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track cyclocondensation progress and minimize side reactions (e.g., oxadiazole ring-opening) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .
Basic: What biological targets are plausible for this compound based on structural analogs?
Answer:
- Kinase inhibition : Pyrazole-oxadiazole hybrids show activity against EGFR and VEGFR-2 .
- Antimicrobial activity : Thiophene-carboxamide derivatives disrupt bacterial cell membranes (MIC: 4–16 µg/mL against S. aureus) .
- Anticancer screening : Use MTT assays on HCT-116 or MCF-7 cell lines, noting IC₅₀ values from structurally similar compounds (IC₅₀: 10–50 µM) .
Advanced: How can researchers address low yields in the final alkylation step?
Answer:
- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to enhance nucleophilicity of the oxadiazole methyl group .
- Protecting groups : Introduce a Boc group on the pyrazole nitrogen to prevent side reactions during alkylation .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
